molecular formula C9H11NO3 B1290417 1,5,6-Trimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid CAS No. 1082766-19-5

1,5,6-Trimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid

Cat. No. B1290417
M. Wt: 181.19 g/mol
InChI Key: DWIQEQKBANFFBQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyridine derivatives can involve multi-component condensation reactions. For instance, 5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acids were prepared through a three-component condensation involving 3-aminopyrroles, aromatic aldehydes, and Meldrum's acid, with the intermediate 3-aminopyrrole derivative generated in situ . This suggests that the synthesis of related compounds like 1,5,6-Trimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid could potentially be achieved through similar multi-component reactions.

Molecular Structure Analysis

The molecular structure of pyridine carboxylic acids is characterized by the presence of carboxylate groups that can coordinate with metal ions. The coordination can lead to various structural motifs, including coordination polymers and discrete complexes, as seen in the reactions of pyridine-2,4,6-tricarboxylic acid with different metal salts . The presence of substituents on the pyridine ring can influence the coordination geometry and the overall structure of the resulting complexes.

Chemical Reactions Analysis

Pyridine carboxylic acids can undergo a variety of chemical reactions, including coordination with metal ions to form complex structures. For example, pyridine-2,4,6-tricarboxylic acid reacts with Zn(II) salts to form coordination polymers and metallomacrocycles depending on the presence of additional ligands like pyridine . Similarly, reactions with other metal salts such as Cd(II), Mn(II), and Ni(II) can yield different products, including open framework structures and discrete complexes, under varying conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine carboxylic acids and their derivatives are influenced by their molecular structure and the nature of their coordination with metal ions. The coordination can lead to different dimensionalities in the resulting structures, which can be characterized by techniques such as X-ray crystallography, IR spectroscopy, and elemental analysis . The presence of substituents on the pyridine ring, such as methyl groups in the case of 1,5,6-Trimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid, can further modify these properties, potentially affecting solubility, melting points, and reactivity.

Scientific Research Applications

Chemical and Biological Properties

  • Biological Activity and Applications : Pyridine carboxylic acids, such as nicotinic acid and related derivatives, have been studied for their biological activities, including interactions with biologically relevant ligands and potential therapeutic effects. These studies have explored the influence of metals on the electronic system of biologically important ligands, including pyridine carboxylic acids, with investigations into their spectroscopic properties, structures, and interactions with cellular components (Lewandowski, Kalinowska, & Lewandowska, 2005).

  • Synthetic Applications : Compounds related to pyridine carboxylic acids have been utilized as key intermediates in synthetic organic chemistry. Research into the synthesis of complex molecules, including those with pyranopyrimidine cores, highlights the utility of these compounds in developing medicinally relevant structures. Such synthetic pathways often involve catalysis and multicomponent reactions, underscoring the versatility of pyridine derivatives in organic synthesis (Parmar, Vala, & Patel, 2023).

Chemical Synthesis and Catalysis

  • Catalytic Roles : The review on hybrid catalysts for the synthesis of pyranopyrimidine derivatives illustrates the broad applicability of pyridine-based compounds in facilitating chemical reactions. These materials serve as ligands or intermediates in catalytic processes, contributing to the development of new synthetic methods and the improvement of reaction efficiencies (Parmar, Vala, & Patel, 2023).

properties

IUPAC Name

1,5,6-trimethyl-2-oxopyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-5-4-7(9(12)13)8(11)10(3)6(5)2/h4H,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWIQEQKBANFFBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C(=O)C(=C1)C(=O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50635088
Record name 1,5,6-Trimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50635088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,5,6-Trimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid

CAS RN

1082766-19-5
Record name 1,5,6-Trimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50635088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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